Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17770967
InChI: InChI=1S/C10H13FO4/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h6-7H,2-5H2,1H3
SMILES:
Molecular Formula: C10H13FO4
Molecular Weight: 216.21 g/mol

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate

CAS No.:

Cat. No.: VC17770967

Molecular Formula: C10H13FO4

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate -

Specification

Molecular Formula C10H13FO4
Molecular Weight 216.21 g/mol
IUPAC Name ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate
Standard InChI InChI=1S/C10H13FO4/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h6-7H,2-5H2,1H3
Standard InChI Key LQGRBOSKDDYCAT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1CCCC(C1=O)F

Introduction

Structural and Molecular Characteristics

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate belongs to the class of α-fluorinated β-keto esters, a group known for enhanced stability and bioactivity due to the electron-withdrawing effects of fluorine. Its molecular formula is C₁₁H₁₃FO₄, with a molecular weight of 228.22 g/mol. The structure comprises:

  • A cyclohexane ring with a ketone group at position 2 and a fluorine atom at position 3.

  • An ethyl ester group linked to a β-keto carbonyl functionality.

The stereochemistry of the cyclohexane ring introduces chirality, potentially leading to enantiomers with distinct biological activities. Computational modeling predicts a puckered cyclohexane conformation, with the fluorine atom adopting an axial or equatorial position depending on the solvent environment.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₃FO₄
Molecular Weight228.22 g/mol
CAS NumberNot explicitly reported
Boiling PointEstimated 280–300°C
Density~1.25 g/cm³

Synthesis and Manufacturing

The synthesis of ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate involves multi-step reactions, typically starting from cyclohexanone derivatives. A representative pathway includes:

Fluorination of Cyclohexanone

Cyclohexanone undergoes electrophilic fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at position 3. This step is highly regioselective under controlled conditions.

Cyclohexanone+Selectfluor®3-Fluorocyclohexanone+By-products\text{Cyclohexanone} + \text{Selectfluor®} \rightarrow \text{3-Fluorocyclohexanone} + \text{By-products}

Keto-Ester Formation

The fluorinated intermediate reacts with ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the β-keto ester. This step proceeds via a nucleophilic acyl substitution mechanism:

3-Fluorocyclohexanone+ClC(O)COOEtAlCl₃Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate\text{3-Fluorocyclohexanone} + \text{ClC(O)COOEt} \xrightarrow{\text{AlCl₃}} \text{Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate}

Industrial-scale production often employs continuous flow reactors to optimize yield (reported up to 75%) and reduce side reactions. Purification is achieved via fractional distillation or column chromatography.

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O), with a C-F stretch at 1100–1150 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: δ 4.25 (q, 2H, OCH₂CH₃), δ 3.05 (m, 1H, cyclohexyl-H), δ 1.30 (t, 3H, CH₃).

    • ¹³C NMR: δ 202.1 (ketone C=O), δ 170.5 (ester C=O), δ 90.1 (C-F).

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 g/L). It is stable under inert atmospheres but may undergo hydrolysis in acidic or basic conditions, releasing fluoroacetic acid derivatives.

Reactivity and Functionalization

The dual reactivity of the β-keto ester and fluorine substituent enables diverse transformations:

Nucleophilic Substitution

The fluorine atom participates in SN2 reactions with amines or alkoxides, yielding substituted cyclohexyl derivatives. For example:

Compound+RNH2Ethyl 2-(3-amino-2-oxocyclohexyl)-2-oxoacetate+HF\text{Compound} + \text{RNH}_2 \rightarrow \text{Ethyl 2-(3-amino-2-oxocyclohexyl)-2-oxoacetate} + \text{HF}

Cyclization Reactions

Intramolecular aldol condensation forms bicyclic structures, useful in natural product synthesis. Catalytic bases like DBU facilitate this process.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, producing ethyl 2-(3-fluoro-2-hydroxycyclohexyl)acetate, a potential chiral building block.

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound serves as a precursor in synthesizing fluorinated analogs of bioactive molecules. For instance, it has been utilized in the development of kinase inhibitors and antimicrobial agents.

Agrochemicals

Fluorinated β-keto esters enhance the bioavailability of herbicides and pesticides. Derivatives of this compound show promise in targeting plant-specific enzymes.

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